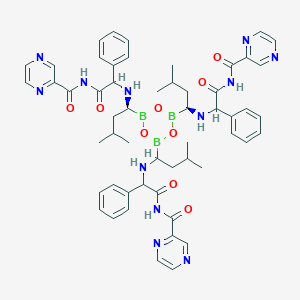
Decitabine Related Compound A (Mixture of Isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decitabine Related Compound A (Mixture of Isomers) is a chemical compound used in medical research and drug development . It is primarily used in the treatment of certain types of cancer and blood disorders, such as acute myeloid leukemia and myelodysplastic syndrome . This compound is a mixture of isomers of decitabine, a nucleoside analogue that is structurally similar to the building blocks of DNA .
Molecular Structure Analysis
The molecular structure of Decitabine Related Compound A has been extensively studied and characterized . It is composed of various isomers of decitabine, which are chemical compounds that have the same molecular formula but different structural arrangements . A study on the crystal structure of decitabine provides insights into the molecular packing and unit cell parameters .Chemical Reactions Analysis
Decitabine works by inhibiting the activity of DNA methyltransferase enzymes, which are responsible for adding methyl groups to DNA molecules . This inhibition can lead to the reactivation of tumor suppressor genes that are silenced in cancer cells, ultimately leading to the destruction of cancer cells .Applications De Recherche Scientifique
Epigenetic Modulation and Cancer Therapy
Decitabine, known for its hypomethylating action, plays a critical role in the epigenetic therapy of cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). It functions at low doses to reactivate silenced genes, promoting differentiation, and at high doses, it exhibits cytotoxic effects. The evolution of decitabine's use has shown that optimizing dosing schedules to modulate hypomethylation can significantly alter the course of MDS and potentially other malignancies. This shift towards lower dosing regimens has opened new avenues for combination therapies that enhance the epigenetic effects of decitabine, suggesting its broader application in treating various malignancies (Jabbour et al., 2008).
Enhancement of Chemotherapy Efficacy
Decitabine has been studied in combination with chemotherapy agents, such as carboplatin, to assess its role in sensitizing tumors to chemotherapy. The combination aims to modulate drug resistance through epigenetic mechanisms, potentially improving treatment outcomes in cancer therapy. For example, the integration of decitabine into nanoparticles alongside chemotherapeutic agents has been explored as a novel approach to overcoming drug resistance in cancer treatment, highlighting its utility in enhancing the effectiveness of conventional therapies (Esim et al., 2020).
Pharmacokinetics and Stability Studies
Analytical methods have been developed for the quantification of decitabine, particularly when encapsulated in nanoparticles or combined with other drugs. These studies are crucial for understanding the stability, release profiles, and systemic behavior of decitabine, facilitating the development of more effective and safer formulations for clinical use. The exploration of decitabine's pharmacokinetics and its interaction with other compounds is essential for optimizing its therapeutic potential and application in various clinical settings (Liu et al., 2006).
Molecular Mechanisms of Action
Research has delved into the molecular effects of decitabine, including its impact on DNA methylation patterns, gene expression, and cell cycle progression. Studies have shown that decitabine can induce significant demethylation of genomic DNA and promoter regions, leading to the reactivation of silenced genes. This action is pivotal in its therapeutic effects, particularly in the context of cancer treatment, where the reactivation of tumor suppressor genes can inhibit tumor growth and progression. The understanding of these molecular mechanisms is vital for harnessing decitabine's full potential in epigenetic therapy (Samlowski et al., 2005).
Mécanisme D'action
Target of Action
Decitabine Related Compound A, a mixture of isomers, is closely related to Decitabine . The primary target of Decitabine is DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can silence gene expression. By targeting DNMTs, Decitabine can induce DNA hypomethylation and corresponding alterations in gene expression .
Mode of Action
Decitabine, and by extension Decitabine Related Compound A, integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation Eventual conversion to a triphosphate is required for integration into cellular DNA and the downstream mechanism of action of decitabine .
Biochemical Pathways
The inhibition of DNMTs by Decitabine leads to global hypomethylation, which can alter gene expression . This can affect various biochemical pathways, leading to therapeutic benefits. For instance, it has been found that decitabine can disrupt mitosis in myeloid tumors via DNMT1-DNA adducts .
Pharmacokinetics
The pharmacokinetics of Decitabine Related Compound A is expected to be similar to that of Decitabine. For Decitabine, it is known that achieving stable pharmacokinetics can be challenging due to its rapid deamination by cytidine deaminase in vivo and spontaneous hydrolytic cleavage .
Result of Action
The result of Decitabine’s action, and likely that of Decitabine Related Compound A, is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the suppression of the growth of multiple types of cancer cells and the re-expression of tumor suppressor genes .
Action Environment
The action of Decitabine can be influenced by various environmental factors. For instance, the level of DNMT activity can affect the efficacy of Decitabine . Under low DNMT activity, only Decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to both compounds are dramatically increased .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Decitabine Related Compound A (Mixture of Isomers) plays a significant role in biochemical reactions, particularly those involving DNA methylation. This compound interacts with DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. By inhibiting these enzymes, Decitabine Related Compound A (Mixture of Isomers) induces DNA hypomethylation, leading to changes in gene expression. This interaction is crucial for its potential therapeutic effects, as it can reactivate silenced tumor suppressor genes and other critical genes involved in cellular regulation .
Cellular Effects
Decitabine Related Compound A (Mixture of Isomers) exerts various effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce cell cycle arrest and apoptosis by reactivating silenced tumor suppressor genes and inhibiting the proliferation of malignant cells . Additionally, Decitabine Related Compound A (Mixture of Isomers) can affect normal cells by modulating their gene expression and metabolic activities, which may have implications for its therapeutic use and potential side effects .
Molecular Mechanism
The molecular mechanism of Decitabine Related Compound A (Mixture of Isomers) involves its incorporation into DNA, where it acts as a substrate for DNA methyltransferases. Once incorporated, it inhibits these enzymes, leading to DNA hypomethylation and subsequent changes in gene expression . This compound can also induce DNA damage and activate DNA repair pathways, contributing to its cytotoxic effects on cancer cells . The inhibition of DNA methyltransferases and the resulting hypomethylation are key aspects of its mechanism of action, making it a potent agent for epigenetic therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decitabine Related Compound A (Mixture of Isomers) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Decitabine Related Compound A (Mixture of Isomers) can maintain its activity over extended periods, but its stability may be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained DNA hypomethylation and continued inhibition of cell proliferation, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Decitabine Related Compound A (Mixture of Isomers) vary with different dosages in animal models. At lower doses, this compound can induce DNA hypomethylation and reactivate silenced genes without causing significant toxicity . At higher doses, it may lead to adverse effects such as myelosuppression, gastrointestinal toxicity, and other systemic toxicities . Understanding the dosage-dependent effects of Decitabine Related Compound A (Mixture of Isomers) is essential for optimizing its therapeutic use and minimizing potential side effects .
Metabolic Pathways
Decitabine Related Compound A (Mixture of Isomers) is involved in several metabolic pathways, including those related to its activation and degradation. This compound is metabolized by enzymes such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its activation and inactivation . The metabolic pathways of Decitabine Related Compound A (Mixture of Isomers) can influence its therapeutic efficacy and toxicity, as well as its interactions with other drugs and biomolecules .
Transport and Distribution
The transport and distribution of Decitabine Related Compound A (Mixture of Isomers) within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by nucleoside transporters and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of Decitabine Related Compound A (Mixture of Isomers) in specific tissues and cells are important factors that determine its therapeutic potential and safety profile .
Subcellular Localization
Decitabine Related Compound A (Mixture of Isomers) exhibits specific subcellular localization, which can influence its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and DNA methyltransferases . The subcellular localization of Decitabine Related Compound A (Mixture of Isomers) is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Decitabine Related Compound A (Mixture of Isomers) involves the conversion of commercially available starting materials to the target compound via a series of chemical reactions.", "Starting Materials": [ "5-iodo-2'-deoxycytidine", "Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium iodide (NaI)", "Sodium bicarbonate (NaHCO3)", "Methanol (MeOH)", "Acetic acid (HOAc)", "Sodium borohydride (NaBH4)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Sodium methoxide (NaOMe)", "Methyl iodide (MeI)" ], "Reaction": [ "Step 1: Conversion of 5-iodo-2'-deoxycytidine to 5-iodo-2'-deoxyuridine", "5-iodo-2'-deoxycytidine is dissolved in DMF and treated with NaOH and NaI to produce 5-iodo-2'-deoxyuridine.", "Step 2: Reduction of 5-iodo-2'-deoxyuridine to 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil", "5-iodo-2'-deoxyuridine is reduced with NaBH4 in the presence of HCl and Pd/C to produce 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil.", "Step 3: Conversion of 5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil to Decitabine Related Compound A (Mixture of Isomers)", "5-iodo-2'-deoxy-2,2-difluoroarabinofuranosyluracil is treated with NaHCO3 and MeOH to produce the intermediate, which is then treated with HOAc and NaOMe to produce Decitabine Related Compound A (Mixture of Isomers)." ] } | |
Numéro CAS |
1019659-87-0 |
Formule moléculaire |
C21H18Cl2O7 |
Poids moléculaire |
453.28 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
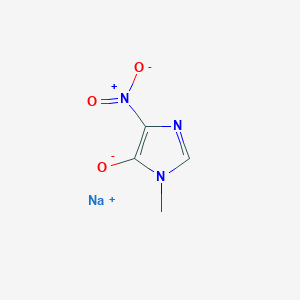
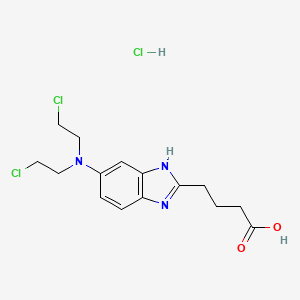
![4-[6-(2-Chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid](/img/structure/B601029.png)


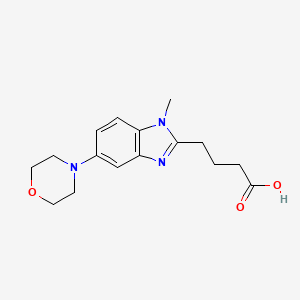

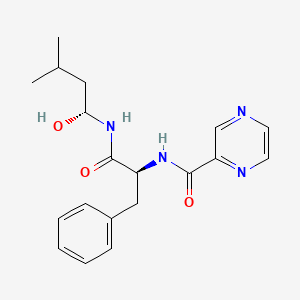


![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
